REACTION_CXSMILES
|
BrC1C=CC(Cl)=C(C=1)C(O)=O.C(Cl)(=O)C(Cl)=O.Cl.[OH-].[K+].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+].[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1.BrC1C=CC(Cl)=C(C(C2C=CC=CC=2CC)=O)C=1>C(Cl)Cl.CN(C=O)C>[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1 |f:3.4,5.6.7.8,9.10,11.12|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl.BrC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1)CC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-3 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 2 L round bottom flask containing
|
Type
|
CUSTOM
|
Details
|
the homogeneous reaction
|
Type
|
CUSTOM
|
Details
|
to removal of the volatiles under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 530 mL of the ethylbenzene
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CONCENTRATION
|
Details
|
If the reaction were more concentrated
|
Type
|
STIRRING
|
Details
|
a magnetic stirred could not
|
Type
|
TEMPERATURE
|
Details
|
have maintained
|
Type
|
STIRRING
|
Details
|
stirring upon completion of the addition of AlCl3
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h as the bath
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to ˜15° C.
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
WAIT
|
Details
|
After 4 h at 20° C.
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the thick syrup was poured over ice (1.5 kg)
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, once the stirred suspension had cooled
|
Type
|
ADDITION
|
Details
|
H2O (1 L) was added
|
Type
|
EXTRACTION
|
Details
|
to being extracted four times with 1N HCl, three times with 1M KOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with brine prior to drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
by heating at 60° C. at 1 Torr
|
Type
|
ADDITION
|
Details
|
a 1:14 mixture of ortho/para isomers
|
Type
|
DISSOLUTION
|
Details
|
Dissolution in hexane
|
Type
|
FILTRATION
|
Details
|
followed by filtration through a silica gel pad
|
Type
|
CUSTOM
|
Details
|
removed most of the color
|
Type
|
CUSTOM
|
Details
|
Concentration of the eluent yielded 560 g (
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |